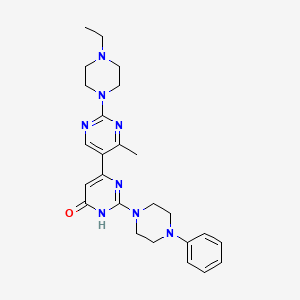
2,5-dichloro-N-(3,4-dimethylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-(3,4-dimethylphenyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of two chlorine atoms and a dimethylphenyl group attached to the benzamide core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(3,4-dimethylphenyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 3,4-dimethylaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at a controlled temperature to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can further enhance the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(3,4-dimethylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2,5-dichloro-N-(3,4-dimethylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide due to its chemical stability and reactivity.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(3,4-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(3,5-dimethylphenyl)benzamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
2,5-dichloro-N-(3,4-dimethylphenyl)benzamide is unique due to the specific positioning of the chlorine atoms and the dimethylphenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H13Cl2NO |
|---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
2,5-dichloro-N-(3,4-dimethylphenyl)benzamide |
InChI |
InChI=1S/C15H13Cl2NO/c1-9-3-5-12(7-10(9)2)18-15(19)13-8-11(16)4-6-14(13)17/h3-8H,1-2H3,(H,18,19) |
InChI Key |
NKACONOGJDEGPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxyethyl 4-hydroxy-7-methyl-2-oxo-1-(2-phenylethyl)-1,2-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11179338.png)


![2-(ethylsulfanyl)-6,6-dimethyl-9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11179369.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11179377.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(3-chlorobenzyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B11179380.png)
![N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B11179386.png)

![1-(4-fluorophenyl)-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11179405.png)
![5-chloro-2-methoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11179408.png)


![ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-methyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B11179433.png)
![2-chloro-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B11179438.png)
